molecular formula C19H15NO2 B3040919 2-Amino-4,5-diphenylbenzoic acid CAS No. 253453-73-5

2-Amino-4,5-diphenylbenzoic acid

Cat. No. B3040919
CAS RN: 253453-73-5
M. Wt: 289.3 g/mol
InChI Key: DOXAMEQCBGYCHF-UHFFFAOYSA-N
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Description

Amino acids are fundamental building blocks of life and have a variety of roles in metabolism. They are organic compounds composed of amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain specific to each amino acid .


Molecular Structure Analysis

Amino acids have a central carbon atom called the alpha carbon, to which an amino group, a carboxyl group, a hydrogen atom, and a variable side chain are attached . The side chain, also known as the R group, determines the properties and identity of the amino acid .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which occurs when the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water .


Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. Their solubility, melting point, and other physical properties depend on the nature of the side chain .

Mechanism of Action

The exact mechanism of action of 2-Amino-4,5-diphenylbenzoic acid is not yet fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and other diseases.

Advantages and Limitations for Lab Experiments

2-Amino-4,5-diphenylbenzoic acid has several advantages for use in lab experiments, including its high purity and stability. However, it can be difficult to synthesize in large quantities, and its high cost may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-Amino-4,5-diphenylbenzoic acid. One area of interest is its potential use in the development of new organic semiconductors and electronic devices. Additionally, further studies are needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.

Scientific Research Applications

2-Amino-4,5-diphenylbenzoic acid has been extensively studied for its potential applications in the field of organic electronics. It has been shown to have excellent electron-transport properties, making it a promising candidate for use in organic semiconductors and other electronic devices.

Safety and Hazards

The safety and hazards associated with a specific amino acid depend on its chemical structure. Material safety data sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .

properties

IUPAC Name

2-amino-4,5-diphenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c20-18-12-16(14-9-5-2-6-10-14)15(11-17(18)19(21)22)13-7-3-1-4-8-13/h1-12H,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXAMEQCBGYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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